BenchChemオンラインストアへようこそ!

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Lipophilicity Drug-likeness Membrane permeability

2-(Benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one (ChemDiv ID: IB08-0636; molecular formula C₂₅H₂₇N₃O; MW 385.51 g/mol) is a synthetic small-molecule screening compound belonging to the 7,8-dihydroquinazolin-5(6H)-one class. It is supplied as a racemic mixture with a measured logP of 5.64, logD (pH 7.4) of 5.64, and a single hydrogen bond donor (HBD = arising from the 2-benzylamino -NH- group.

Molecular Formula C25H27N3O
Molecular Weight 385.5 g/mol
Cat. No. B4083866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC25H27N3O
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4
InChIInChI=1S/C25H27N3O/c1-25(2,3)20-11-9-18(10-12-20)19-13-22-21(23(29)14-19)16-27-24(28-22)26-15-17-7-5-4-6-8-17/h4-12,16,19H,13-15H2,1-3H3,(H,26,27,28)
InChIKeyVHYQNWWYZQRRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one: Structural Identity and Procurement Baseline


2-(Benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one (ChemDiv ID: IB08-0636; molecular formula C₂₅H₂₇N₃O; MW 385.51 g/mol) is a synthetic small-molecule screening compound belonging to the 7,8-dihydroquinazolin-5(6H)-one class . It is supplied as a racemic mixture with a measured logP of 5.64, logD (pH 7.4) of 5.64, and a single hydrogen bond donor (HBD = 1) arising from the 2-benzylamino -NH- group . The compound is listed within the ChemDiv screening catalogue and has no assigned CAS registry number at the time of assessment. Its core scaffold places it within the structural scope of benzylamino-substituted quinazolines disclosed as Son of Sevenless 1 (SOS1) inhibitors in patent WO2018115380A1 [1].

Why 2-(Benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Casually Substituted by In-Class Analogs


Within the 7,8-dihydroquinazolin-5(6H)-one chemotype, simultaneous variation at the C2-amino substituent and the C7-aryl group produces large-magnitude shifts in lipophilicity, hydrogen-bonding capacity, aqueous solubility, and polar surface area that preclude the assumption of functional interchangeability among close analogs [1]. The target compound combines a benzylamino group (HBD = 1; PSA = 75.67 Ų) with a bulky 4-tert-butylphenyl substituent (logP = 5.64), a pairing that simultaneously raises logP by over one log unit and adds the only hydrogen-bond donor absent in the corresponding 2-(dimethylamino) analog, while providing substantially greater steric bulk and lipophilicity than the des-tert-butyl 7-phenyl comparator (MW 329.4 g/mol) . These physicochemical differences are of a magnitude that typically translates into altered membrane permeability, metabolic stability, and target-binding kinetics, making empirical benchmarking against specific comparators a prerequisite for any procurement decision involving structure-activity relationship (SAR) exploration or hit-to-lead progression [1].

Quantitative Differentiation Evidence for 2-(Benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one Versus Closest Analogs


Lipophilicity (logP/logD) Differentiation Versus 2-(Dimethylamino)-7-(4-tert-butylphenyl) Analog

The target compound exhibits a measured logP and logD (pH 7.4) of 5.64, which is 1.10 log units higher than the corresponding 2-(dimethylamino) analog (logP = logD = 4.541) . This difference corresponds to an approximately 12.6-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the benzylamino substituent relative to the dimethylamino group at the C2 position, despite both compounds sharing the identical 7-(4-tert-butylphenyl) substitution and dihydroquinazolinone core .

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity Versus 2-(Dimethylamino) Analog: Presence of a Single -NH- Donor

The target compound possesses exactly one hydrogen-bond donor (HBD = 1), contributed by the 2-benzylamino -NH- group, whereas the 2-(dimethylamino) analog has zero hydrogen-bond donors (HBD = 0) . This single -NH- donor is a common pharmacophoric feature in SOS1 inhibitor scaffolds because the catalytic site of SOS1 engages ligands through a conserved hydrogen-bond network; benzylamino-substituted quinazolines disclosed in WO2018115380A1 universally retain this -NH- motif [1]. The complete absence of an HBD in the dimethylamino analog eliminates a potentially essential interaction, making it unsuitable as a direct functional replacement in SOS1-targeted screening cascades [1].

Hydrogen bonding Target engagement Pharmacophore

Aqueous Solubility (logSw) Differentiation Versus 2-(Dimethylamino) Analog

The target compound has a measured logSw of -6.43 compared with a logSw of -4.26 for the 2-(dimethylamino) analog, representing an approximately 148-fold lower predicted aqueous solubility . This substantial solubility deficit is consistent with the higher lipophilicity (ΔlogP = +1.10) and larger polar surface area (PSA = 75.67 vs. 35.46 Ų) of the benzylamino derivative and carries practical implications for assay design: the target compound will require higher DMSO stock concentrations or lower final assay concentrations to maintain solubility in aqueous buffer systems .

Aqueous solubility Formulation Assay compatibility

Polar Surface Area (PSA) Differentiation Versus 2-(Dimethylamino) Analog

The target compound has a polar surface area of 75.67 Ų, which is 2.13-fold larger than the PSA of 35.46 Ų for the 2-(dimethylamino) analog . PSA is a key determinant of passive membrane permeability: values below 60 Ų generally correlate with good blood-brain barrier penetration, while values above 70 Ų are more consistent with peripherally restricted compounds [1]. Both compounds fall near this threshold on opposite sides, suggesting measurably different permeability profiles that would be relevant for in vivo target engagement studies [1].

Polar surface area Membrane permeability Oral bioavailability prediction

Structural Class Membership in SOS1 Inhibitor Patent Scope Versus Unclaimed Analogs

The target compound falls within the Markush structure of formula (I) in WO2018115380A1, which generically claims benzylamino-substituted quinazolines and derivatives as inhibitors of the SOS1:KRAS protein-protein interaction [1]. The 2-benzylamino -NH- substituent is a mandatory structural feature of the claimed genus, whereas the 2-amino, 2-(dimethylamino), and 2-(butylamino) comparators either lack this substituent class or lie outside the preferred substitution pattern [1]. The lead compound emerging from this patent series (compound I-6, also designated SOS1-IN-2 / BI-3406) achieved an IC₅₀ of 6 nM against the SOS1-KRAS interaction and 16–52 nM in KRAS-mutant cell lines, establishing the benzylamino-substituted quinazoline scaffold as a validated starting point for SOS1 inhibitor development [2][3].

SOS1 inhibition KRAS Patent coverage Oncology

Commercial Availability and Procurement Quantity Versus Closest Physicochemical Analog

As of the assessment date, the target compound (ChemDiv IB08-0636) is listed as available in a quantity of 47 mg from ChemDiv, with a stated ship time of approximately one week . In contrast, the closest physicochemical comparator, 7-(4-tert-butylphenyl)-2-(dimethylamino)-7,8-dihydroquinazolin-5(6H)-one (ChemDiv Y600-1537), is listed with only 1 mg available . The 2-amino analog (CAS 523990-62-7) is available from multiple vendors including Fluorochem and Santa Cruz Biotechnology, but lacks the benzylamino substituent essential for the SOS1 inhibitor pharmacophore .

Commercial availability Procurement Screening quantity

Recommended Research and Procurement Application Scenarios for 2-(Benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one


SOS1-KRAS Inhibitor Hit-to-Lead Chemistry: Benzylamino Scaffold SAR Exploration

Procurement of this compound is indicated for medicinal chemistry teams pursuing SOS1-KRAS protein-protein interaction inhibitors within the structural scope of WO2018115380A1 . The compound retains the benzylamino -NH- pharmacophore (HBD = 1) present in the patent's lead compounds (e.g., BI-3406, IC₅₀ = 6 nM) while incorporating a 4-tert-butylphenyl group at the C7 position, enabling systematic SAR studies to probe the lipophilic tolerance of the SOS1 binding pocket [1][2]. The 47 mg available inventory supports synthesis of multiple analogs and triplicate dose-response profiling .

Physicochemical Benchmarking Panel for Dihydroquinazolinone Permeability SAR

With a logP of 5.64, PSA of 75.67 Ų, and logSw of -6.43, this compound serves as a high-lipophilicity, moderate-PSA reference point within a permeability SAR panel . When arrayed alongside its 2-(dimethylamino) analog (logP = 4.54; PSA = 35.46 Ų) and the des-tert-butyl 2-(benzylamino)-7-phenyl analog (MW 329.4 g/mol), the panel spans over two log units of lipophilicity, enables systematic evaluation of C2-substituent and C7-aryl contributions to parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability outcomes [1].

Computational Chemistry and Docking Model Validation

The compound's well-defined racemic stereochemistry, measured logP/logD values, and membership in a patent-defined inhibitor class make it suitable as a validation ligand for docking studies targeting the SOS1 catalytic site (PDB entries associated with quinazoline-SOS1 co-crystal structures) [1]. Its single H-bond donor enables unambiguous pose-prediction assessment, while the 4-tert-butylphenyl group provides a steric probe for evaluating scoring function accuracy in predicting lipophilic pocket occupancy .

Screening Library Procurement for SOS1-Targeted High-Throughput Screening (HTS)

For organizations assembling focused screening sets targeting the RAS-SOS1 axis, this compound offers immediate availability (47 mg) with a one-week ship time, enabling rapid inclusion in biochemical or biophysical primary screens . The benzylamino substitution pattern aligns with the preferred pharmacophore of the WO2018115380A1 patent series, providing IP-relevant hit matter that can be directly advanced into medicinal chemistry without scaffold-hopping validation [1].

Quote Request

Request a Quote for 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.